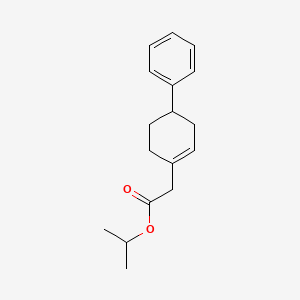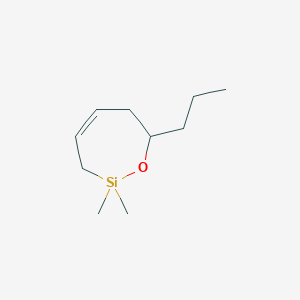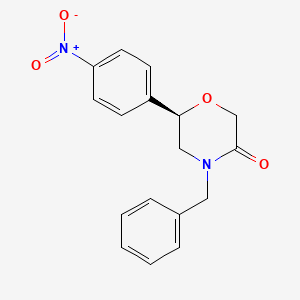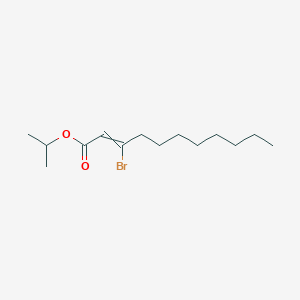![molecular formula C18H20FNO B14201435 (2R)-2-(4-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholine CAS No. 920802-13-7](/img/structure/B14201435.png)
(2R)-2-(4-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-(4-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholine is a synthetic organic compound that belongs to the class of morpholine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals. The presence of fluorine and phenyl groups in the structure suggests potential biological activity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(4-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoroaniline and (1S)-1-phenylethanol.
Formation of Intermediate: The initial step involves the formation of an intermediate by reacting 4-fluoroaniline with (1S)-1-phenylethanol under acidic conditions to form an imine.
Cyclization: The imine intermediate undergoes cyclization with ethylene oxide to form the morpholine ring.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Reactors: These reactors ensure precise control over reaction conditions such as temperature, pressure, and reaction time.
Catalysts: The use of catalysts to enhance reaction rates and yields.
Automated Purification Systems: Advanced purification systems to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-2-(4-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted morpholine derivatives.
Applications De Recherche Scientifique
(2R)-2-(4-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (2R)-2-(4-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholine involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate signaling pathways involved in cell growth, apoptosis, or immune response.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R)-2-(4-Chlorophenyl)-4-[(1S)-1-phenylethyl]morpholine: Similar structure with a chlorine atom instead of fluorine.
(2R)-2-(4-Methylphenyl)-4-[(1S)-1-phenylethyl]morpholine: Similar structure with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in (2R)-2-(4-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholine imparts unique properties such as increased metabolic stability and potential biological activity compared to its analogs.
Propriétés
Numéro CAS |
920802-13-7 |
|---|---|
Formule moléculaire |
C18H20FNO |
Poids moléculaire |
285.4 g/mol |
Nom IUPAC |
(2R)-2-(4-fluorophenyl)-4-[(1S)-1-phenylethyl]morpholine |
InChI |
InChI=1S/C18H20FNO/c1-14(15-5-3-2-4-6-15)20-11-12-21-18(13-20)16-7-9-17(19)10-8-16/h2-10,14,18H,11-13H2,1H3/t14-,18-/m0/s1 |
Clé InChI |
SOBARSZDTPGQEA-KSSFIOAISA-N |
SMILES isomérique |
C[C@@H](C1=CC=CC=C1)N2CCO[C@@H](C2)C3=CC=C(C=C3)F |
SMILES canonique |
CC(C1=CC=CC=C1)N2CCOC(C2)C3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Trimethyl{2-[3-(phenylsulfanyl)but-2-en-1-yl]oct-1-en-1-yl}silane](/img/structure/B14201376.png)





![Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(3-methoxyphenyl)-](/img/structure/B14201427.png)


![N-[(2S)-1,3-Dihydroxypentadecan-2-yl]-3-methylbutanamide](/img/structure/B14201449.png)


